molecular formula C9H13NO4S2 B6693107 2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid

2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid

Cat. No.: B6693107
M. Wt: 263.3 g/mol
InChI Key: IHNKFNQSEXTUKV-UHFFFAOYSA-N
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Description

2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also interact with biological membranes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid is unique due to the presence of both the sulfonylamino and acetic acid groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c1-7(2)10(5-9(11)12)16(13,14)8-3-4-15-6-8/h3-4,6-7H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNKFNQSEXTUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)S(=O)(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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